4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
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Overview
Description
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a pyrimidine ring substituted with an isopropoxy and a methyl group.
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . By reducing the uptake of uridine, it may disrupt the balance of nucleotides in the cell, potentially affecting DNA replication and RNA transcription processes.
Pharmacokinetics
Its ability to inhibit ents suggests that it can enter cells and interact with intracellular targets .
Result of Action
The molecular effect of this compound’s action is the inhibition of ENTs, reducing the uptake of uridine . This could lead to cellular effects such as disruption of nucleotide balance and potential impacts on DNA replication and RNA transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This step often requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Introduction of the 2-Fluorophenylsulfonyl Group: The piperazine intermediate is then reacted with a 2-fluorophenylsulfonyl chloride in the presence of a base like triethylamine to introduce the 2-fluorophenylsulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a series of reactions involving the condensation of appropriate precursors such as isopropoxyacetaldehyde and methylamine with a suitable pyrimidine precursor.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine intermediate with the pyrimidine ring under conditions that promote nucleophilic substitution, typically using a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield isopropyl ketone derivatives, while nucleophilic substitution can introduce various functional groups into the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has been investigated for its potential as a pharmacological agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- 4-(4-(2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- 4-(4-(2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMJERTSNMUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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